

Standard Operating Procedure: Handling and Synthesis of 4-Bromo-1-Indanyl Acetate

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Compound of Interest

Compound Name: 4-Bromo-1-indanyl acetate

Cat. No.: B8428637

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Introduction & Scope

This Application Note and Standard Operating Procedure (SOP) defines the technical protocols for the safe handling, synthesis, and characterization of **4-Bromo-1-indanyl acetate** (also known as acetic acid 4-bromo-2,3-dihydro-1H-inden-1-yl ester).

Chemical Identity[1][2]

- IUPAC Name: 4-bromo-2,3-dihydro-1H-inden-1-yl acetate
- Molecular Formula: $C_{11}H_{11}BrO_2$
- Molecular Weight: 255.11 g/mol
- Functional Groups: Aryl bromide, Benzylic ester
- Key Application: Chiral intermediate for pharmacophores (e.g., aminoindane derivatives like Rasagiline analogs) and agrochemical active ingredients.

Strategic Significance

4-Bromo-1-indanyl acetate serves as a critical electrophilic intermediate. The bromine at position 4 allows for palladium-catalyzed cross-coupling (Heck, Suzuki), while the acetate at position 1 functions as a protected alcohol or a leaving group for nucleophilic substitution, often utilized to introduce chirality into the indane scaffold.

Health, Safety, & Environment (HSE) Profile

CRITICAL WARNING: As a halogenated benzylic ester, this compound should be treated as a potential alkylating agent and sensitizer. In the absence of specific toxicological data, adopt a Biosafety Level 2 (BSL-2) or Occupational Exposure Band 3 (OEB 3) containment strategy.

Hazard Assessment Table

Component	Hazard Class	Critical Risks	Mitigation
4-Bromo-1-indanyl acetate	Irritant / Sensitizer (Predicted)	Skin/Eye irritation, Respiratory sensitization.	Double nitrile gloves, Fume hood.
Acetic Anhydride (Reagent)	Corrosive / Flammable	Severe burns, Lachrymator.	Face shield, Acid-resistant apron.
Pyridine (Solvent/Base)	Flammable / Toxic	Neurotoxicity, Male reproductive toxicity.	Dedicated organic waste, Fume hood.

Engineering Controls

- **Primary Containment:** All weighing and transfer operations must be conducted within a certified chemical fume hood with a face velocity of >0.5 m/s.
- **Spill Management:** Do not use water. Adsorb liquid spills with vermiculite or sand. For solid spills, use a HEPA-filtered vacuum or wet-wipe method to prevent dust generation.

Storage & Stability Protocol

The stability of the ester linkage is the primary concern. Hydrolysis can occur in the presence of moisture, reverting the compound to 4-bromo-1-indanol.

- Temperature: Store at -20°C for long-term stability; +4°C is acceptable for active use (<1 week).
- Atmosphere: Store under Argon or Nitrogen blanket.
- Container: Amber glass vials with PTFE-lined caps to prevent photolytic degradation of the C-Br bond.

Synthesis & Handling Protocol

This protocol is derived from patent literature describing the acetylation of 4-bromo-1-indanol [1].

Reagents & Preparation

- Precursor: 4-Bromo-1-indanol (1.0 eq)
- Reagent: Acetic Anhydride (excess, ~2.0-3.0 eq)
- Catalyst/Solvent: Anhydrous Pyridine (10-20 volumes)
- Quenching: Ice-water, Isopropyl ether (or Ethyl Acetate)

Step-by-Step Synthesis Workflow

- Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
- Dissolution: Charge 4-bromo-1-indanol into the flask. Add anhydrous pyridine (approx. 10 mL per gram of precursor). Cool the solution to 0°C using an ice bath.
- Acetylation: Add acetic anhydride dropwise via syringe over 10 minutes to control the exotherm.
- Reaction: Allow the mixture to warm to ambient temperature (20-25°C) and stir for 12–17 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting alcohol ($R_f \sim 0.3$) is consumed and the less polar ester ($R_f \sim 0.6$) dominates.
- Quench: Pour the reaction mixture into 5 volumes of ice-water to hydrolyze excess acetic anhydride.

- Extraction: Extract the aqueous phase 3x with Isopropyl ether or Ethyl Acetate.
- Wash: Wash combined organics with:
 - 1M HCl (to remove pyridine)
 - Saturated NaHCO₃ (to remove acetic acid)
 - Brine (saturated NaCl)
- Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification

If the crude purity is <95%, purify via flash column chromatography on silica gel.

- Eluent: Gradient of Hexane:Ethyl Acetate (Start 95:5 → End 80:20).
- Observation: The product elutes significantly earlier than the alcohol precursor.

Analytical Characterization (QC)

Verify identity and purity using the following parameters.

Spectroscopic Markers

Technique	Parameter	Expected Signal	Structural Assignment
FT-IR	Carbonyl Stretch	1708 cm ⁻¹	Ester C=O [1]
FT-IR	C-O Stretch	1230–1250 cm ⁻¹	Acetate C-O-C
¹ H NMR	Methine Proton	δ ~6.0–6.2 ppm (dd)	H-1 (Benzylic, deshielded by ester)
¹ H NMR	Acetate Methyl	δ ~2.0–2.1 ppm (s)	-OCOCH ₃
¹ H NMR	Aromatic Protons	δ ~7.1–7.5 ppm (m)	Indane ring protons

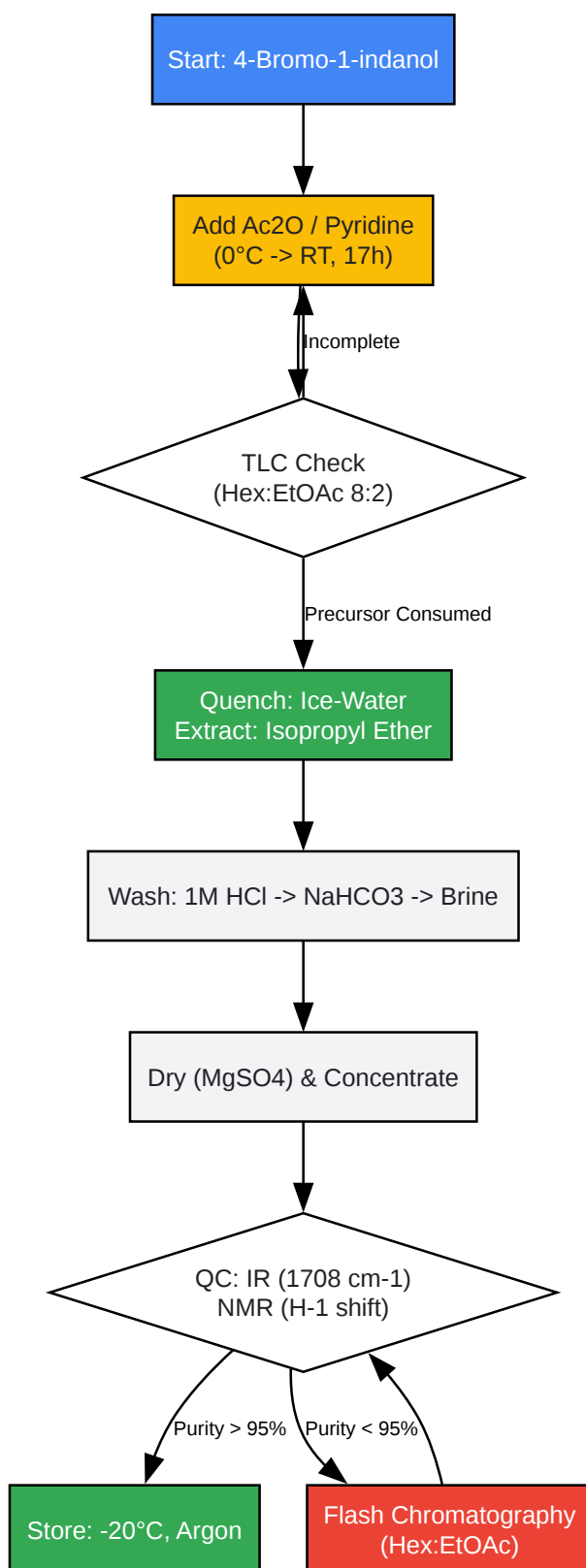
HPLC Method (Purity Check)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile.
- Gradient: 50% B to 90% B over 10 mins.
- Detection: UV @ 254 nm (Aromatic absorption).

Process Visualization

Synthesis & Decision Logic

The following diagram illustrates the critical decision points during the synthesis and handling of **4-Bromo-1-indanyl acetate**.



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Caption: Workflow for the acetylation of 4-bromo-1-indanol, including critical QC checkpoints.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield	Hydrolysis during workup.	Ensure workup is cold; avoid prolonged exposure to strong aqueous base.
Residual Pyridine	Inefficient acid wash.	Repeat 1M HCl wash or use CuSO ₄ solution (turns blue with pyridine) to verify removal.
Starting Material Remains	Old Acetic Anhydride.	Acetic anhydride hydrolyzes over time. Use a fresh bottle or distill before use.
Oily Product	Solvent entrapment.	High vacuum drying is required. Indanyl acetates are often oils or low-melting solids.

References

- United States Patent 5,023,368. (1991). Indanyl and tetrahydronaphthyl-amino-azoline derivatives, process for preparing them and their use as pesticides. Example 22, Stage A: Preparation of **4-bromo-1-indanyl acetate**.^[1]
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Acetic Anhydride. Retrieved from
- PubChem. (n.d.). 4-Bromo-1-indanol (Precursor Data).^[2]^[1] National Center for Biotechnology Information.

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Sources

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